BenchChemオンラインストアへようこそ!

Leptin (116-130)

Endocrinology Pituitary function Leptin signaling

OB3 (Leptin 116-122) is the minimal active leptin octapeptide. Unlike 15-mer LEP(116-130) or full-length leptin, it lacks mitogenic/pro-invasive activity in thyroid cancer models and does not elevate TSH. In ob/ob mice, the D-Leu-4 analog achieves euglycemia by day 2. For HPG axis studies, use this core fragment to dissect fragment-specific vs. full-length leptin signaling. Ideal for peptidomimetic design.

Molecular Formula C29H50N8O12S
Molecular Weight 734.8 g/mol
Cat. No. B12418393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptin (116-130)
Molecular FormulaC29H50N8O12S
Molecular Weight734.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N
InChIInChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17+,18+,19+,20+,22+/m1/s1
InChIKeyUPGRZGJMOBNXSP-PDSMTZFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH (OB3 Peptide): Leptin Fragment Procurement & Selection Guide


H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH is a synthetic octapeptide comprising residues 116–122 of mouse leptin, commonly designated OB3 peptide [1]. Unlike longer leptin fragments such as the 15-mer LEP(116–130), this compound contains the minimal active sequence necessary to recapitulate leptin's effects on body weight regulation and glycemic control, while exhibiting distinct pharmacological properties from the full-length leptin protein [2]. The compound is available as a free acid (OH-terminus) or as a peptide amide, with the free acid form representing the core OB3 sequence devoid of C-terminal modifications.

Why Generic Leptin Fragment Substitution Fails: H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH (OB3) Differential Specificity


Generic substitution with alternative leptin peptide fragments (e.g., LEP(116–130) amide) or full-length recombinant leptin is scientifically unjustified due to fundamentally distinct pharmacological profiles. While the longer LEP(116–130) fragment and full-length leptin both inhibit LH and FSH secretion in pituitary assays, the core OB3 octapeptide H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH exhibits a unique functional signature that diverges sharply from both comparators [1]. Moreover, in cancer-relevant models, full-length leptin stimulates thyroid cancer cell invasion and elevates circulating TSH—a tumor growth factor—whereas OB3 lacks these mitogenic and pro-invasive activities entirely [2]. The D-Leu-4 substituted analog [D-Leu-4]-OB3 further enhances potency, underscoring that even single-residue stereochemical modifications within the 116–122 sequence produce functionally non-equivalent peptides that cannot be freely interchanged for procurement or experimental design.

H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH (OB3) Quantitative Differentiation Evidence for Scientific Procurement


Divergent Pituitary Hormone Modulation: OB3 Fragment vs. Full-Length Leptin vs. LEP(116-130)

In a direct comparative study using incubated hemi-pituitaries from adult male rats, LEP(116-130) amide (the 15-mer fragment containing the OB3 sequence) significantly decreased LH and FSH secretion across a concentration range of 10⁻⁹–10⁻⁵ M. In contrast, recombinant human leptin at concentrations up to 10⁻⁷ M was completely ineffective in modulating LH and FSH release in the identical experimental protocol [1]. This functional divergence is sequence-dependent: the full-length leptin protein lacks pituitary LH/FSH inhibitory activity, while the fragment containing the Ser-Cys-Ser-Leu-Pro-Gln-Thr core exhibits potent suppression of gonadotropin secretion.

Endocrinology Pituitary function Leptin signaling

Testosterone Secretion Inhibition: Comparable Efficacy Between OB3-Containing Fragment and Full-Length Leptin

Both recombinant human leptin and LEP(116-130) amide (the fragment encompassing the OB3 sequence) produce dose-dependent inhibition of basal and hCG-stimulated testosterone secretion from adult rat testicular tissue in vitro. The fragment achieves significant inhibition at concentrations of 10⁻⁷ M and above, mirroring the effective concentration range of recombinant leptin (10⁻⁹–10⁻⁷ M) in the same assay system [1]. This convergent activity validates that the 116–130 region containing the OB3 core sequence retains the testicular steroidogenesis-modulating function of the full-length protein.

Reproductive endocrinology Testicular function Steroidogenesis

Enhanced Potency Through D-Leu-4 Substitution: [D-Leu-4]-OB3 vs. Native OB3

Substitution of the L-leucine residue at position 4 of the OB3 sequence with its D-isomer produces [D-Leu-4]-OB3, a synthetic peptide amide with enhanced leptin-like activity. In female C57BL/6J ob/ob mice, [D-Leu-4]-OB3 (1 mg/day, ip, 7 days) reduced blood glucose by 40% after 1 day of treatment, compared to a 20% reduction achieved by pair-feeding alone [1]. After 2 days of treatment, blood glucose in [D-Leu-4]-OB3-treated mice was normalized to levels comparable to wild-type nonobese controls—a reduction magnitude not achieved by caloric restriction alone [1]. This stereochemical modification demonstrates that the OB3 scaffold can be functionally optimized through rational D-amino acid substitution.

Obesity research Diabetes models Leptin mimetics

Lack of Mitogenic and Pro-Invasive Activity in Thyroid Cancer: OB3 vs. Leptin

In a comparative study of thyroid cancer cell lines, full-length leptin stimulated cell invasion in anaplastic thyroid cancer cells through ERK1/2 and STAT3 activation. In contrast, OB3 peptide did not affect expression of genes involved in proliferation and invasion, nor did it stimulate cell invasion [1]. In vivo, leptin treatment significantly increased circulating thyrotropin (TSH) levels—a known growth factor for thyroid cancer—whereas OB3 treatment produced no such elevation [1]. This differential signaling profile establishes that the OB3 sequence lacks the mitogenic and pro-invasive properties of full-length leptin.

Oncology Thyroid cancer Leptin signaling

Oral Bioavailability and Metabolic Effects of D-Leu-4-Modified OB3

Oral administration (by gavage) of mouse [d-Leu-4]-OB3 to male C57BL/6J wild-type mice fed ad libitum produced quantifiable metabolic improvements: body weight gain reduced by 4.4%, food intake reduced by 6.8%, and serum glucose reduced by 28.2% relative to untreated controls [1]. In leptin-deficient ob/ob mice, the same treatment produced larger effect magnitudes: body weight gain reduced by 11.6%, food intake reduced by 16.5%, water intake reduced by 22.4%, and serum glucose reduced by 24.4% [1]. Additionally, serum osteocalcin—a marker of bone formation—was elevated by 62% in ob/ob mice treated with [d-Leu-4]-OB3 compared to controls [1].

Peptide delivery Obesity Glycemic control

Sequence Compression: OB3 as Minimal Active Domain of Leptin

Structure-activity mapping studies demonstrated that the biological activity of the 15-mer LEP(116-130) fragment resides entirely within a restricted N-terminal sequence spanning residues 116–122 (Ser-Cys-Ser-Leu-Pro-Gln-Thr) [1]. Single-point D-amino acid substitution scanning of each residue in this minimal OB3 sequence was subsequently used to dissect the structure-function relationship of individual amino acid positions [1]. This compression from a 15-mer to an 8-mer active core represents a 47% reduction in sequence length while retaining the essential leptin-like activity profile, validating OB3 as the minimal pharmacophore derived from the C-terminal region of mouse leptin.

Structure-activity relationship Leptin mimetics Peptide engineering

Optimal Research Applications for H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH (OB3) Based on Quantitative Evidence


Leptin Signaling Studies Requiring Pituitary LH/FSH Suppression

Studies investigating leptin-mediated regulation of gonadotropin secretion should utilize H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH or its extended fragment LEP(116-130), as full-length recombinant leptin lacks LH/FSH inhibitory activity in pituitary explant assays [1]. Researchers examining the hypothalamic-pituitary-gonadal axis can leverage this differential activity to dissect fragment-specific vs. full-length leptin signaling pathways.

Thyroid Cancer Research Requiring Non-Mitogenic Leptin Pathway Activation

For investigations of leptin receptor signaling in thyroid cancer models where mitogenic/pro-invasive effects of full-length leptin are confounding variables, OB3 peptide offers a unique tool that lacks cell invasion-stimulating activity and does not elevate circulating TSH [2]. This differential profile enables dissection of metabolic leptin signaling from oncogenic pathways.

In Vivo Obesity and Diabetes Studies with Enhanced Potency Requirements

For metabolic studies in leptin-deficient ob/ob mouse models, the D-Leu-4 substituted analog [D-Leu-4]-OB3 provides enhanced glycemic efficacy relative to native OB3, achieving 40% blood glucose reduction after 1 day and complete euglycemic normalization by day 2 [3]. The compound also demonstrates oral bioavailability, reducing body weight gain by 11.6% and serum glucose by 24.4% in ob/ob mice following gavage administration [4].

Structure-Activity Relationship Studies of Leptin-Derived Peptides

OB3 represents the minimal active sequence (8 residues) derived from the C-terminal region of mouse leptin, validated through truncation studies showing that the full activity of the 15-mer LEP(116-130) fragment is contained within residues 116-122 [5]. This compressed pharmacophore serves as an ideal scaffold for D-amino acid scanning, residue substitution, and peptidomimetic design studies aimed at optimizing leptin-like activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leptin (116-130)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.